3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide
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Overview
Description
3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide is an organic compound with a complex structure, featuring both amino and chloro substituents on a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-methoxyaniline, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Acylation: The resulting amine is then acylated with 4-chlorobenzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the amino group.
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a different substitution pattern.
Uniqueness
3-Amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
88318-45-0 |
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Molecular Formula |
C14H12Cl2N2O2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-amino-4-chloro-N-(4-chloro-2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-7-9(15)3-5-12(13)18-14(19)8-2-4-10(16)11(17)6-8/h2-7H,17H2,1H3,(H,18,19) |
InChI Key |
IWUNEUZTYIKSDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
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